Phenindamine tartrate

Descripción general

Descripción

El tartrato de fendimetrazina es una amina simpaticomimética fenilalquilamina, químicamente relacionada con las anfetaminas. Se utiliza principalmente como agente anorexígeno en el manejo a corto plazo de la obesidad exógena. El compuesto funciona estimulando el sistema nervioso central, lo que aumenta la frecuencia cardíaca y la presión arterial, reduciendo así el apetito .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El tartrato de fendimetrazina se sintetiza a través de una serie de reacciones químicas que involucran la condensación de fenilacetona con metilamina, seguida de ciclación para formar el anillo de morfolina. El producto final luego se hace reaccionar con ácido tartárico para formar la sal de tartrato .

Métodos de Producción Industrial: En entornos industriales, la síntesis de tartrato de fendimetrazina involucra reactores químicos a gran escala donde las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para optimizar el rendimiento y la pureza. El producto final se purifica mediante procesos de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de Reacciones: El tartrato de fendimetrazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar fenmetrazina.

Reducción: Las reacciones de reducción pueden convertir el tartrato de fendimetrazina en su amina correspondiente.

Sustitución: Se pueden producir varias reacciones de sustitución en el anillo fenilo o el anillo de morfolina

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en condiciones ácidas o básicas

Productos Mayores:

Oxidación: Fenmetrazina.

Reducción: Derivados de amina correspondientes.

Sustitución: Derivados halogenados de fendimetrazina

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Phenindamine tartrate functions by blocking the action of histamine, a naturally occurring chemical in the body that is responsible for allergic symptoms. By competing with histamine for binding sites on H1 receptors, it reduces the intensity of allergic reactions and tissue responses mediated by histamine release . The compound is particularly effective in treating symptoms such as:

- Sneezing

- Runny nose

- Itching

- Watery eyes

- Hives

- Rashes

Clinical Applications

This compound is primarily utilized in clinical settings to manage various allergic conditions. Its applications include:

- Allergic Rhinitis : Effective in reducing symptoms of hay fever and other forms of allergic rhinitis.

- Common Cold Symptoms : Alleviates sneezing and nasal congestion associated with colds.

- Dermatological Reactions : Treats hives and other skin rashes caused by allergies.

Research Applications

In addition to its therapeutic uses, this compound has been employed in research settings to study antihistaminic effects and histamine-related pathways in biological systems. Notable areas of research include:

- Sleep Studies : Investigations into its sedative properties have shown that phenindamine can induce drowsiness, making it a subject of interest in psychomotor performance studies .

- Antioxidant Activity : Some studies suggest that phenindamine may possess antioxidant properties, contributing to its therapeutic effects beyond mere antihistaminic action.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- A study examining the effects of phenindamine on sleepiness found that while it did induce drowsiness, it was less impairing than diphenhydramine in psychomotor tests . This suggests a favorable profile for patients requiring antihistamines without significant sedation.

- Another investigation into its use for allergic reactions demonstrated significant symptom relief in patients suffering from seasonal allergies, supporting its continued use as a first-line treatment option .

Mecanismo De Acción

El tartrato de fendimetrazina actúa estimulando la liberación de norepinefrina y dopamina en el cerebro, lo que suprime el apetito y aumenta la tasa metabólica. Se une y revierte el transportador de norepinefrina, lo que lleva a niveles elevados de norepinefrina en la hendidura sináptica. Esta acción da como resultado la activación del sistema alfa-adrenérgico, lo que contribuye a sus efectos supresores del apetito .

Comparación Con Compuestos Similares

El tartrato de fendimetrazina se compara a menudo con otras aminas simpaticomiméticas como la fentermina y la fenmetrazina:

Fentermina: Similar en sus efectos supresores del apetito, pero difiere en su estructura química y duración de acción.

Fenmetrazina: Un metabolito de la fendimetrazina, tiene efectos farmacológicos similares pero se usa con menos frecuencia debido a su mayor potencial de abuso

Singularidad: La combinación única de supresión del apetito y estimulación metabólica del tartrato de fendimetrazina, junto con su unión específica a los transportadores de norepinefrina y dopamina, lo distingue de otros medicamentos para perder peso .

Actividad Biológica

Phenindamine tartrate is a well-studied compound primarily recognized for its role as an antihistamine. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

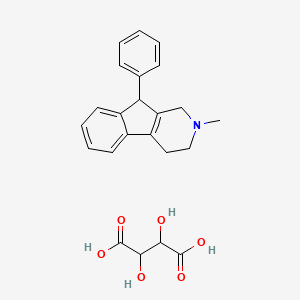

This compound is a salt form of phenindamine, with the chemical formula and a molecular weight of approximately 411.454 g/mol. It is characterized by its structure as a pyridindene derivative, which includes an indene moiety fused with a benzene ring. The compound acts as an antagonist at the histamine H1 receptor, effectively blocking the action of histamine, a naturally occurring chemical that mediates allergic responses .

Biological Activity

- Antihistaminic Effects :

- Sedative Properties :

-

Potential Antioxidant Activity :

- There is emerging evidence suggesting that phenindamine may possess antioxidant properties, which could contribute to its therapeutic effects beyond mere antihistaminic action.

Case Studies and Clinical Trials

- A study assessing the psychomotor effects of phenindamine indicated that while it does produce some sedation, it is less impairing than diphenhydramine in various psychomotor tests. In trials where subjects received single doses of phenindamine (25 mg), results showed no significant differences from placebo in terms of reaction times and alertness .

- Another study highlighted that phenindamine's binding to plasma demonstrated high enantioselectivity (ES = 2.5), indicating its potential for varied biological interactions compared to other antihistamines like trimeprazine and promethazine .

Comparative Analysis with Other Antihistamines

| Compound Name | Chemical Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Ethanolamine derivative | Antihistamine | Strong sedative effects; used in sleep aids |

| Chlorpheniramine | Alkyl amine derivative | Antihistamine | Less sedative; often used for allergies |

| Brompheniramine | Alkyl amine derivative | Antihistamine | Longer duration of action; less sedation |

| Doxylamine | Ethanolamine derivative | Antihistamine | Used in combination products for colds |

| Phenindamine | Pyridindene derivative | Antihistamine | Unique profile as both an antihistaminic agent and potential sedative |

Safety and Side Effects

While this compound is generally considered safe when used as directed, overdose can lead to significant side effects including extreme sleepiness, confusion, blurred vision, dry mouth, and hallucinations . Reports indicate that adverse reactions can occur in 25% to 65% of cases involving antihistamines .

Propiedades

Número CAS |

569-59-5 |

|---|---|

Fórmula molecular |

C16H23NO7 |

Peso molecular |

341.36 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO.C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;1-,2-/m01/s1 |

Clave InChI |

VEPOHXYIFQMVHW-PVJVQHJQSA-N |

SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

569-59-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

82-88-2 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN]; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.